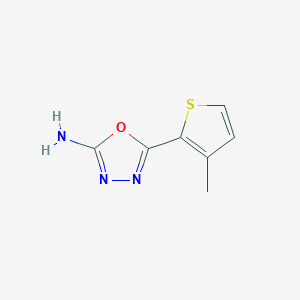

5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that features a thiophene ring substituted with a methyl group at the 3-position and an oxadiazole ring substituted with an amine group at the 2-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methylthiophene-2-carboxylic acid hydrazide with a suitable nitrile under acidic conditions to form the oxadiazole ring . The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry could be employed to enhance the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced to form corresponding amines or alcohols.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines or alcohols.

Aplicaciones Científicas De Investigación

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research indicates potential therapeutic applications in treating epilepsy and pain management.

Mecanismo De Acción

The mechanism by which 5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine exerts its effects involves interaction with specific molecular targets. For its anticonvulsant activity, the compound is believed to modulate voltage-gated sodium and calcium channels, as well as the GABA transporter (GAT) . This modulation helps in stabilizing neuronal membranes and reducing excitability, thereby preventing seizures. The antinociceptive effects are thought to involve interaction with the TRPV1 receptor, which plays a role in pain perception .

Comparación Con Compuestos Similares

Similar Compounds

3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione: This compound also features a thiophene ring and has shown higher efficacy in anticonvulsant tests compared to reference drugs.

Tiagabine: Contains a 3-methylthiophene ring and is used as an antiepileptic drug.

Ethosuximide: Contains a pyrrolidine-2,5-dione core and is used to treat epilepsy.

Uniqueness

5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine is unique due to its combination of a thiophene ring and an oxadiazole ring, which imparts distinct chemical and biological properties. Its ability to modulate multiple molecular targets makes it a versatile compound for therapeutic applications.

Actividad Biológica

5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, emphasizing its antimicrobial and anticancer properties, alongside structure-activity relationships (SAR) derived from various studies.

The chemical formula for this compound is C8H9N3OS, with a molecular weight of approximately 181.24 g/mol. The compound features an oxadiazole ring substituted with a methylthiophene moiety, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds structurally related to this compound have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Research Findings

- Synthesis and Evaluation : A study synthesized several oxadiazole derivatives and evaluated their antimicrobial activities. Compounds exhibited minimum inhibitory concentration (MIC) values ranging from 1 to 64 μg/mL against various bacterial strains. Notably, some derivatives showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) .

- Mechanism of Action : The mechanism by which these compounds exert their antibacterial effects is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

The anticancer properties of oxadiazole derivatives have also been explored extensively. Research indicates that certain derivatives can inhibit cancer cell proliferation and induce apoptosis.

Case Studies

- STAT3 and NF-kB Pathways : Compounds targeting the STAT3 and NF-kB signaling pathways have shown promise in inhibiting cancer cell growth. These pathways are crucial for tumor survival and proliferation .

- In Vivo Studies : In vivo studies demonstrated that specific oxadiazole derivatives significantly reduced tumor size in xenograft models, indicating their potential as therapeutic agents in cancer treatment .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity.

| Substituent | Biological Activity | Remarks |

|---|---|---|

| Methylthio | Enhanced antibacterial and anticancer activity | Critical for interaction with biological targets |

| Aromatic rings | Improved bioavailability | Contributes to lipophilicity and membrane permeability |

| Electron-withdrawing groups | Increased potency | Enhances electron deficiency at the reactive sites |

Propiedades

IUPAC Name |

5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3OS/c1-4-2-3-12-5(4)6-9-10-7(8)11-6/h2-3H,1H3,(H2,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIMICPXEHOKXNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C2=NN=C(O2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640829 |

Source

|

| Record name | 5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017048-74-6 |

Source

|

| Record name | 5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.